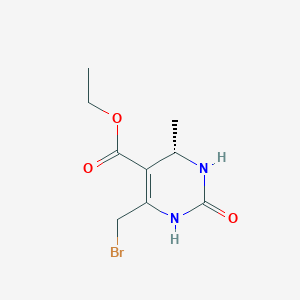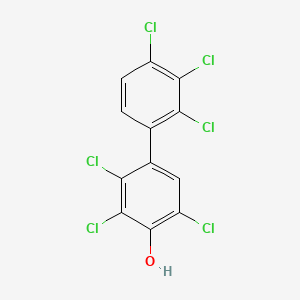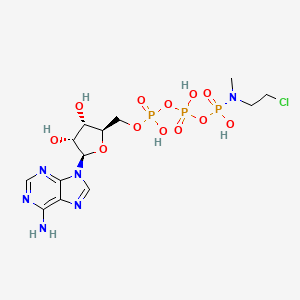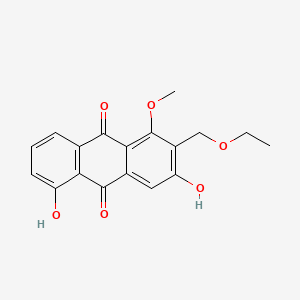
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione is a chemical compound with the molecular formula C18H16O6 and a molecular weight of 328.32 g/mol . It is an anthraquinone derivative, specifically identified as 3,5-dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone . This compound has been isolated from the root of Damnacanthus subspinosus Hand-Mazz (Rubiaceae) and has shown activity against Hela cells in culture .
准备方法
The preparation of 2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione involves synthetic routes that typically include the use of UV, IR, NMR, and MS analyses for structure determination . The exact synthetic routes and reaction conditions are not widely documented, but the compound’s structure suggests that it can be synthesized through the functionalization of anthraquinone derivatives. Industrial production methods would likely involve optimizing these synthetic routes for scalability and cost-effectiveness.
化学反应分析
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form hydroquinones.
Substitution: The ethoxymethyl and methoxy groups can undergo substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a reference compound in the study of anthraquinone derivatives.
Biology: The compound has shown activity against Hela cells, indicating potential use in cancer research.
Medicine: Its biological activity suggests potential therapeutic applications, although further research is needed.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound’s anthraquinone core allows it to intercalate with DNA, potentially disrupting cellular processes and leading to cell death. This mechanism is particularly relevant in its activity against cancer cells, such as Hela cells .
相似化合物的比较
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
Damnacanthal: Another anthraquinone derivative with similar biological activities.
Emodin: Known for its anti-inflammatory and anticancer properties.
Aloe-emodin: Found in aloe vera, with laxative and anticancer effects.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-24-8-11-13(20)7-10-15(18(11)23-2)16(21)9-5-4-6-12(19)14(9)17(10)22/h4-7,19-20H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKLDKOSNBQSKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146162 |
Source


|
| Record name | 5-Hydroxydamnacanthol-omega-ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103956-44-1 |
Source


|
| Record name | 5-Hydroxydamnacanthol-omega-ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103956441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxydamnacanthol-omega-ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
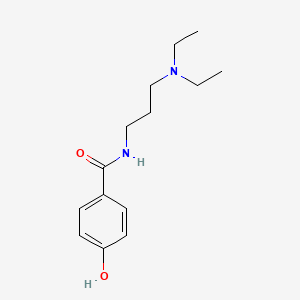
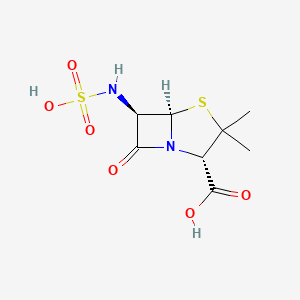
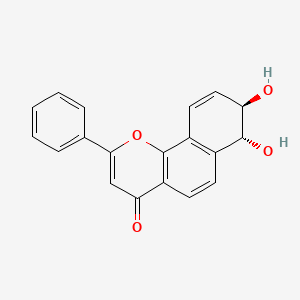
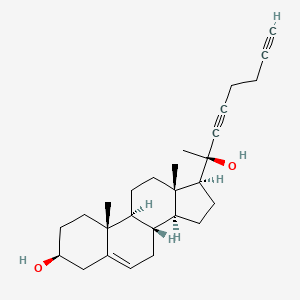

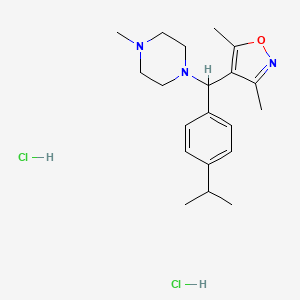
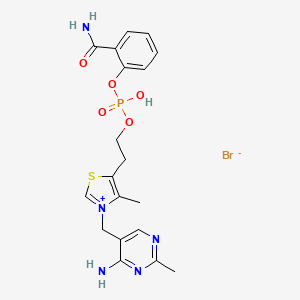
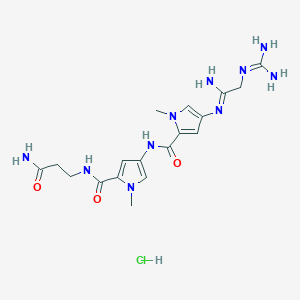
![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate](/img/structure/B1201343.png)
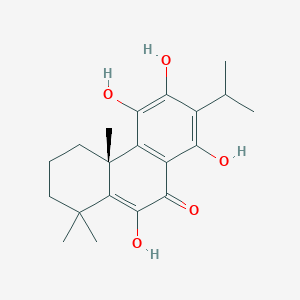
![3H-Benzo[e]indole-2-carboxylic acid](/img/structure/B1201345.png)
